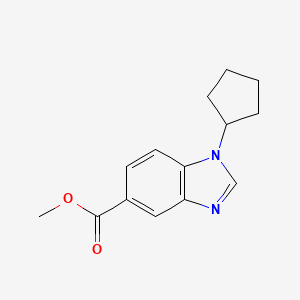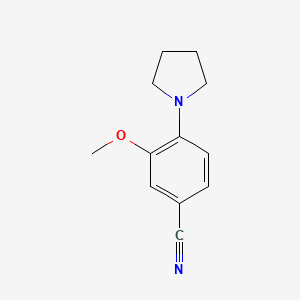![molecular formula C10H14N2O4 B1492587 2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid CAS No. 2165390-03-2](/img/structure/B1492587.png)
2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
Vue d'ensemble
Description
The compound “2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid” is also known as Lisinopril Related Compound A . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the available resources. It’s worth noting that the compound is related to Lisinopril, which is known to undergo various reactions in the body to exert its therapeutic effects .Applications De Recherche Scientifique
Structural Studies
- Intramolecular Hydrogen Bonds and Molecular Conformation : The compound 2-{1-[(Pyrazin-2-ylformamido)methyl]cyclohexyl}acetic acid (Pyr-Gpn-OH), a derivative of gabapentin, demonstrates the importance of intramolecular hydrogen bonds in stabilizing molecular conformation. This is particularly relevant in the study of similar compounds including 2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid (Wani et al., 2013).
Synthesis and Chemical Reactions
- Synthesis of Dihydropyrrolo[2′,1′:3,4]pyrazino- and Diazepino-isoindolones : The synthesis of complex structures like dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, similar to the target compound, is explored through N-acyliminium cation aromatic cyclizations, offering insights into novel synthetic pathways (Katritzky et al., 2002).
- Synthesis of Pyranoquinoline Derivatives : The synthesis of 2-amino-4 H -pyran-3-carbonitriles and their reaction with formic acid and acetic anhydride to form pyranes and pyranopyrimidinones provides a perspective on the synthesis of complex molecules, potentially including our compound of interest (Romdhane & Jannet, 2017).
Catalytic Applications
- Copper(II) Complexes as Catalysts : The use of Cu(II) complexes with ligands related to 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid in catalyzing the oxidation of alcohols to aldehydes in water provides insight into potential catalytic roles for similar compounds (Xie et al., 2014).
Biochemistry and Molecular Biology
- Hydroxycinnamic Acid-Maillard Reaction Products : The study of hydroxycinnamic acids in Maillard reactions, producing products like 2-(5-(furan-2-yl)-6-methyl-2-oxopyrazin-1(2H)-yl) acetic acid, may be relevant for understanding the behavior of similar compounds in biochemical pathways (Jiang et al., 2009).
Mécanisme D'action
Pyrrolopyrazine Derivatives
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
Targets and Mode of Action
Some derivatives have shown more activity on kinase inhibition , suggesting they might interact with kinases in their mode of action.
Analyse Biochimique
Biochemical Properties
2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolopyrazine derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyrrolopyrazine derivatives have been reported to exhibit cytotoxic activities against different cancer cell lines, including MCF-7, HCT-116, and HepG-2 . These effects are mediated through the inhibition of specific kinases and the induction of apoptosis, highlighting the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrrolopyrazine derivatives have been shown to inhibit various kinases, which play a critical role in cell signaling and proliferation . Additionally, these compounds can induce conformational changes in target proteins, leading to altered cellular functions and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. Pyrrolopyrazine derivatives have been found to exhibit sustained biological activity over extended periods, although their stability and degradation rates can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that pyrrolopyrazine derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyrrolopyrazine derivatives have been shown to affect the metabolism of other bioactive molecules, contributing to their overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .
Propriétés
IUPAC Name |
2-[(3S,8aS)-2-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-11-7(5-8(13)14)10(16)12-4-2-3-6(12)9(11)15/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPGLCYBCBADLN-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N2CCCC2C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N2CCC[C@H]2C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


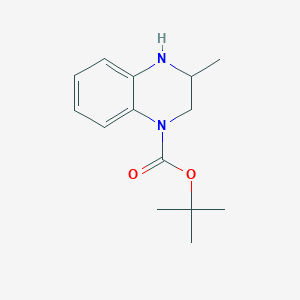

![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)
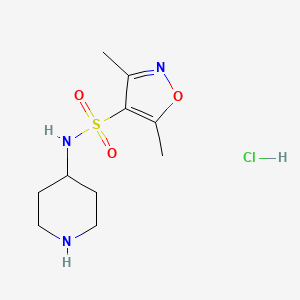

![N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanaminebis(trifluoroacetate)](/img/structure/B1492512.png)
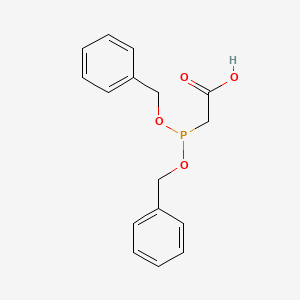
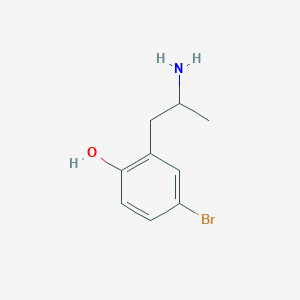
![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)
![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1492518.png)
